molecular formula C13H16ClN3 B13054733 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine

3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13054733
M. Wt: 249.74 g/mol
InChI Key: IAYNDQCRGMNPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-methylpropyl group attached to the pyrazole ring. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpropanal in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticonvulsant activity may be attributed to its ability to enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, thereby reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 4-chlorophenyl and 2-methylpropyl groups in 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine imparts unique physicochemical properties and biological activities. This combination of substituents enhances its lipophilicity, allowing it to cross biological membranes more effectively and interact with specific molecular targets with higher affinity .

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)-2-methylpropyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C13H16ClN3/c1-8(2)13(11-7-12(15)17-16-11)9-3-5-10(14)6-4-9/h3-8,13H,1-2H3,(H3,15,16,17)

InChI Key

IAYNDQCRGMNPRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C2=CC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.